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Compound of Interest

Compound Name:
2-Amino-2-deoxy-D-[1-

13C]glucose hydrochloride

CAS No.: 84247-63-2

Cat. No.: B583471 Get Quote

Introduction: The Unique Utility of [1-
13C]Glucosamine
Metabolic Flux Analysis (MFA) using [1-13C]glucosamine (GlcN) is a specialized technique

designed to interrogate the Hexosamine Biosynthetic Pathway (HBP) and its crosstalk with

glycolysis. Unlike glucose, which enters central carbon metabolism via Glucose-6-Phosphate

(G6P), glucosamine enters downstream as Glucosamine-6-Phosphate (GlcN-6-P).[1][2]

This unique entry point allows researchers to:

Bypass the Rate-Limiting Step of HBP: GlcN bypasses Glutamine:Fructose-6-Phosphate

Amidotransferase (GFAT), the rate-limiting enzyme of the HBP, allowing direct probing of

downstream glycosylation precursors (UDP-GlcNAc).

Quantify Catabolic Shunting: Assess the activity of Glucosamine-6-phosphate deaminase

(GNPDA/GlmD), which shunts amino sugars back into glycolysis (as Fructose-6-Phosphate)

to fuel bioenergetics in cancer cells or chondrocytes.

Decouple Glycolysis from HBP: Distinguish between carbon derived from the HBP salvage

pathway versus de novo synthesis from glucose.
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Target Audience
Oncology Researchers: Investigating metabolic plasticity and "glucose addiction" bypass

mechanisms in tumors.

Glycobiology Specialists: Studying protein O-GlcNAcylation and N-glycosylation flux.

Drug Development: Screening inhibitors of GNPDA or HBP salvage enzymes.

Experimental Design & Causality
Tracer Selection: Why [1-13C]?

[1-13C]Glucosamine is preferred over [U-13C]glucosamine for specific positional isotopomer

analysis.

Metabolic Fate:

Anabolic (HBP): The C1 label is retained in UDP-GlcNAc (M+1).

Catabolic (Glycolysis): GNPDA converts [1-13C]GlcN-6-P into [1-13C]Fructose-6-

Phosphate (Fru-6-P).

Downstream Glycolysis: [1-13C]Fru-6-P is cleaved by aldolase. The C1 atom eventually

becomes C3 of Pyruvate, yielding [3-13C]Pyruvate (M+1) and subsequently [3-

13C]Lactate (M+1).

Differentiation: If the label appears in Glucose-6-Phosphate (G6P), it indicates reverse flux

(gluconeogenesis-like) via Phosphoglucose Isomerase (PGI), providing a sensitive readout

of upper-glycolysis directionality.

Media Formulation & Competition
Critical Factor: Glucosamine enters cells via Glucose Transporters (GLUT1/2/4). High

concentrations of glucose competitively inhibit GlcN uptake.

Standard Glucose: 25 mM (DMEM) is too high; it will outcompete the tracer.
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Recommendation: Use physiological glucose (5 mM) or low glucose (1-2 mM) media

supplemented with 2-5 mM [1-13C]GlcN.

Toxicity Warning: Glucosamine phosphorylation by Hexokinase is rapid and unregulated,

potentially leading to "ATP trapping" (similar to fructose). Do not exceed 10 mM GlcN to

avoid ATP depletion artifacts.

Protocol: 13C-Glucosamine Labeling & Extraction[1]
[3][4]
Phase A: Cell Culture & Labeling

Seeding: Plate cells (e.g., 5x10⁵ cells/well in 6-well plates) and culture until 70-80%

confluence.

Equilibration: Wash cells 2x with warm PBS to remove residual glucose and serum.

Pulse Labeling:

Add Labeling Medium: Glucose-free (or 2 mM Glucose) DMEM/RPMI (dialyzed FBS) + 5

mM [1-13C]Glucosamine HCl.

Duration:

Flux Analysis: 1, 2, 4, and 6 hours (Dynamic labeling).

Steady State: 12–24 hours (Isotopic equilibrium).

Quenching:

Rapidly aspirate media.

Wash: 1x with ice-cold saline (0.9% NaCl). Do not use PBS as phosphates interfere with

MS.

Quench: Immediately add 80% Methanol/20% Water (pre-chilled to -80°C) directly to the

monolayer (1 mL/well).
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Phase B: Metabolite Extraction
Scraping: Scrape cells in the cold methanol solution on dry ice. Transfer to pre-chilled

microcentrifuge tubes.

Lysis: Vortex vigorously for 10 seconds.

Freeze-Thaw: Freeze in liquid nitrogen (or dry ice/ethanol bath) for 1 min, then thaw on ice.

Repeat 3x to ensure complete membrane rupture.

Clarification: Centrifuge at 16,000 x g for 15 min at 4°C.

Supernatant Collection: Transfer supernatant (containing polar metabolites) to a new glass

vial.

Drying: Evaporate methanol using a SpeedVac or Nitrogen stream at room temperature (do

not heat).

Reconstitution: Resuspend residue in 50-100 µL of LC-MS grade water or 50% Acetonitrile

(match the starting mobile phase).

Analytical Method: HILIC-MS/MS
Targeted detection of sugar phosphates and amino sugars requires Hydrophilic Interaction

Liquid Chromatography (HILIC).

LC Parameters
Column: ZIC-pHILIC (Merck) or BEH Amide (Waters).

Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0) in Water.

Mobile Phase B: 100% Acetonitrile.

Gradient: 80% B to 20% B over 15-20 mins.

Flow Rate: 0.15 - 0.2 mL/min.
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MS Parameters (MRM/SIM Mode)
Monitor the following Mass Isotopomers (Negative Ion Mode is preferred for phosphates;

Positive for UDP-conjugates):

Metabolite Ion Mode
Parent Mass
(M+0)

Target M+1
(13C)

Retention Time
(Approx)

Glucosamine-6-P Neg (-) 258.0 m/z 259.0 m/z Early

UDP-GlcNAc Neg (-) 606.1 m/z 607.1 m/z Mid

Fructose-6-P Neg (-) 259.0 m/z 260.0 m/z
Early (Co-elutes

w/ G6P)

Pyruvate Neg (-) 87.0 m/z 88.0 m/z Late

Lactate Neg (-) 89.0 m/z 90.0 m/z Late

Technical Note: GlcN-6-P and Glucose-6-P (G6P) are isomers. Standard HILIC methods may

not fully resolve them. However, GlcN-6-P has an amino group, making it distinguishable in

Positive Mode (+) (m/z 260 -> fragment), whereas sugar phosphates are better in Negative

Mode. Dual-polarity switching is recommended.

Data Analysis & Flux Modeling[4][5][6][7][8]
Natural Abundance Correction
Raw MS intensities must be corrected for the natural abundance of 13C (1.1%) using

algorithms like IsoCor or Isotope Correction Toolbox (ICT).

Interpreting the Split Ratio
The core output of this protocol is the HBP vs. Glycolysis Split Ratio.
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HBP Flux (Anabolic):

Measured by the enrichment of UDP-GlcNAc M+1.

Calculation: Fractional Enrichment (UDP-GlcNAc) / Fractional Enrichment (GlcN-6-P).

GNPDA Flux (Catabolic):

Measured by the appearance of Pyruvate M+1 or Lactate M+1.

Pathway: [1-13C]GlcN-6-P

[1-13C]Fru-6-P

[1-13C]FBP

[1-13C]DHAP

[3-13C]GAP

[3-13C]Pyruvate.

Reverse Flux (Gluconeogenic):

Appearance of G6P M+1 implies [1-13C]Fru-6-P was isomerized back to G6P by PGI.

Pathway Visualization (Graphviz)
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Figure 1: Metabolic Fate of [1-13C]Glucosamine (GlcN)
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Caption: Flux map showing the bifurcation of [1-13C]Glucosamine into HBP (Blue) and

Glycolysis (Green) via GNPDA.

Troubleshooting & Validation
Issue Probable Cause Corrective Action

Low Labeling Efficiency Glucose competition.
Reduce media glucose to <5

mM; increase GlcN to 5 mM.

ATP Depletion / Cell Death
GlcN toxicity (Hexokinase

overload).

Do not exceed 10 mM GlcN.

Verify cell viability with Trypan

Blue.

UDP-GlcNAc Peak Splitting
Isomeric interference (UDP-

GalNAc).

Optimize HILIC gradient

(slower ramp). UDP-GlcNAc

usually elutes first.

No Label in Pyruvate
GNPDA is inactive or

downregulated.

Confirm GNPDA expression

via Western Blot. This

indicates exclusive HBP

utilization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.
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